7-(DIFLUOROMETHYL)-N~3~-(2,4-DIMETHYLPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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Overview
Description
7-(Difluoromethyl)-N~3~-(2,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with a molecular formula of C23H20F2N4O . This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 7-(difluoromethyl)-N~3~-(2,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps. One common route includes the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . This method ensures the formation of the desired pyrazolo[1,5-a]pyrimidine ring system. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, especially at the difluoromethyl group. Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
7-(Difluoromethyl)-N~3~-(2,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-(Difluoromethyl)-N-(2,4-dimethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- 7-(Difluoromethyl)-N-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activity and chemical properties. The uniqueness of 7-(difluoromethyl)-N~3~-(2,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O/c1-9-4-5-13(10(2)6-9)22-17(24)12-8-20-23-14(15(18)19)7-11(3)21-16(12)23/h4-8,15H,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQGCLVNRVGKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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